ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate
Overview
Description
. This compound is known for its unique structure, which includes a tetrahydropyran ring, making it an interesting subject for synthetic and medicinal chemistry studies.
Scientific Research Applications
Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . More research is needed to identify the specific targets of Ethyl 5-aminooxane-2-carboxylate.
Mode of Action
The exact mode of action of Ethyl 5-aminooxane-2-carboxylate is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other related compounds, potentially altering their function and leading to downstream effects .
Biochemical Pathways
Related compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Result of Action
Related compounds have been found to have various biological activities, suggesting that ethyl 5-aminooxane-2-carboxylate may also have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of Ethyl 5-aminooxane-2-carboxylate
Biochemical Analysis
Biochemical Properties
Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes that are involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific proteins, altering their conformation and function . This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate typically involves the reaction of this compound hydrochloride with appropriate reagents under controlled conditions . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps to ensure purity and yield optimization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as:
2H-Pyrans: These compounds share the tetrahydropyran ring structure but differ in their functional groups and reactivity.
Indole Derivatives: While structurally different, indole derivatives also exhibit significant biological activity and are used in similar research applications.
Pyranocarboxylic Acids: These compounds are closely related to this compound and share similar synthetic routes and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
ethyl 5-aminooxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHUSCGJQGFYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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